molecular formula C9H13ClN3OP B14144357 n-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide CAS No. 7401-58-3

n-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide

Cat. No.: B14144357
CAS No.: 7401-58-3
M. Wt: 245.64 g/mol
InChI Key: XBHKCLLGVSWPPF-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide is a heterocyclic compound that contains a phosphorus atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide typically involves the reaction of 4-chloroaniline with phosphorus trichloride and ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then oxidized to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic processes or biological interactions. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine: Lacks the oxide group, resulting in different chemical properties.

    N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-sulfide: Contains a sulfur atom instead of an oxygen atom, leading to variations in reactivity and applications.

    N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-selenide:

Uniqueness

N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide is unique due to the presence of the oxide group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

7401-58-3

Molecular Formula

C9H13ClN3OP

Molecular Weight

245.64 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-oxo-1,3,2λ5-diazaphosphinan-2-amine

InChI

InChI=1S/C9H13ClN3OP/c10-8-2-4-9(5-3-8)13-15(14)11-6-1-7-12-15/h2-5H,1,6-7H2,(H3,11,12,13,14)

InChI Key

XBHKCLLGVSWPPF-UHFFFAOYSA-N

Canonical SMILES

C1CNP(=O)(NC1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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